molecular formula C9H20N2 B13960020 1-Ethyl-4-(propan-2-yl)piperazine CAS No. 24426-38-8

1-Ethyl-4-(propan-2-yl)piperazine

Cat. No.: B13960020
CAS No.: 24426-38-8
M. Wt: 156.27 g/mol
InChI Key: ZGCRQXUDXPSKNV-UHFFFAOYSA-N
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Description

1-Ethyl-4-(propan-2-yl)piperazine is a piperazine derivative, a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring . Another method includes the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Ethyl-4-(propan-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in the paralysis of certain parasites . This mechanism is particularly relevant in the context of its anthelmintic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(propan-2-yl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and isopropyl groups on the piperazine ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

24426-38-8

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-ethyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3

InChI Key

ZGCRQXUDXPSKNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C)C

Origin of Product

United States

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